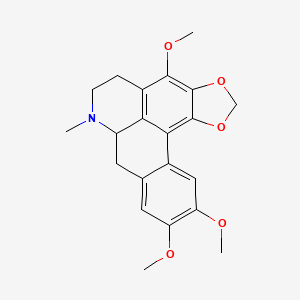
Ocotein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ocotein is a natural product found in Cassytha filiformis, Cassytha, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
Ocotein, derived from Cassytha filiformis, acts as an alpha 1-adrenoceptor antagonist in rat thoracic aorta. This property was evidenced by its ability to competitively antagonize phenylephrine-induced vasoconstriction. Notably, ocotein's antagonistic potency remained unaffected even after endothelium removal from the aorta (Chang et al., 1997).
Antifungal and Insecticidal Activity
Asaricin, a phenolic derivative and a primary component of Ocotea opifera Mart.'s essential oil, has demonstrated notable antifungal and insecticidal activities. This discovery is significant, especially as it's the first time asaricin has been associated with the genus Ocotea (Lorenzo et al., 2001).
Genotoxic Activity
Research on Ocotea acutifolia, Ocotea lancifolia, and Ocotea minarum revealed varying degrees of genotoxic potential. Notably, Ocotea acutifolia exhibited significant genotoxic properties, inducing high frequencies of mitotic recombination (Guterres et al., 2012).
Antioxidant and Antibacterial Properties
The aqueous extract of Ocotea odorifera leaves contains 13 identified phenolic compounds, showing high antioxidant activity and moderate antibacterial and antimutagenic action. This supports its popular use as food and flavoring (Gontijo et al., 2017).
Pharmacological and Chemical Analysis
The genus Ocotea, with its diverse pharmacological activities like anti-inflammatory, cytotoxic, antimicrobial, and antiproliferative effects, shows promising therapeutic potential for future clinical applications in modern medicine (Salleh & Ahmad, 2017).
Analytical and Pharmacological Investigation
A comparative analysis of chemical composition and pharmacological properties between the leaves and bark of Ocotea bullata revealed that leaf extracts have superior in vitro inhibitory activity against cyclooxygenase-1 and 5-lipoxygenase compared to bark extracts. This finding supports the traditional usage of Ocotea bullata as an inhalant or snuff for its anti-inflammatory properties (Zschocke et al., 2000).
Eigenschaften
CAS-Nummer |
3246-21-7 |
|---|---|
Produktname |
Ocotein |
Molekularformel |
C21H23NO5 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
7,16,17-trimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |
InChI |
InChI=1S/C21H23NO5/c1-22-6-5-12-17-14(22)7-11-8-15(23-2)16(24-3)9-13(11)18(17)20-21(19(12)25-4)27-10-26-20/h8-9,14H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
XEZKWYLHAOYOCL-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |
Kanonische SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)
![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)
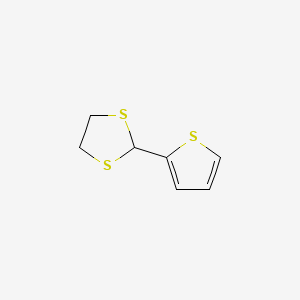
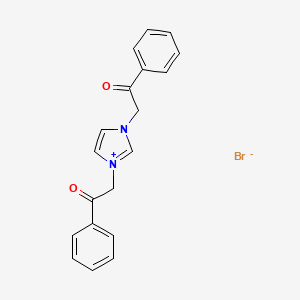
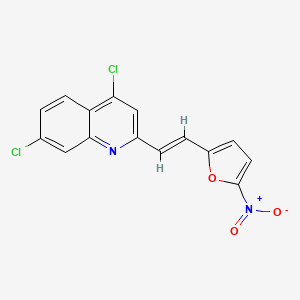
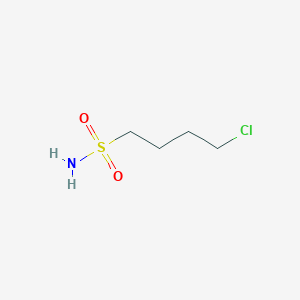

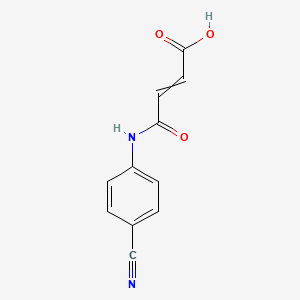
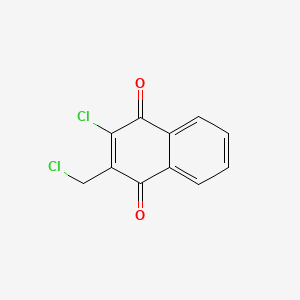
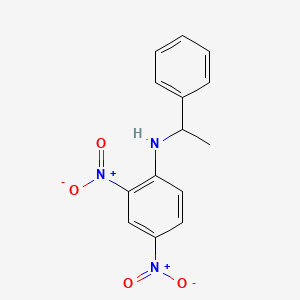

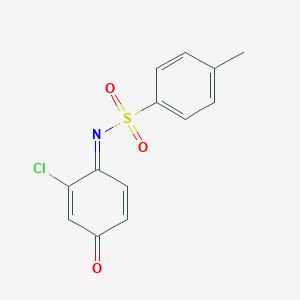
![4-(8-Fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride](/img/structure/B1655083.png)